N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a complex organic compound with the molecular formula C20H26BNO3. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and a boron-containing dioxaborolane moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the functionalization of a naphthalene derivative to introduce the carboxamide group. This can be achieved through reactions such as acylation or amidation.
Introduction of the Boron Moiety: The tetramethyl-1,3,2-dioxaborolane group is introduced via a borylation reaction. This step often employs reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the propyl group to the nitrogen atom of the carboxamide, typically through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron moiety or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the boron or naphthalene sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its interaction with molecular targets through its functional groups. The boron moiety can participate in unique bonding interactions, while the naphthalene ring and carboxamide group contribute to the compound’s overall reactivity and binding properties. These interactions can affect various molecular pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzene
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the naphthalene ring enhances its stability and potential for π-π interactions, while the boron moiety allows for versatile chemical modifications.
Properties
IUPAC Name |
N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO3/c1-6-13-22-18(23)16-11-12-17(15-10-8-7-9-14(15)16)21-24-19(2,3)20(4,5)25-21/h7-12H,6,13H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAISRJFSUJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.